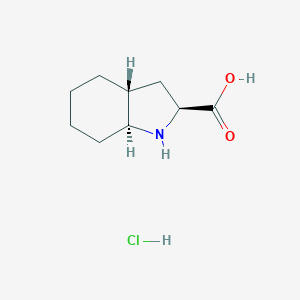

(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride

Description

(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride is a bicyclic heterocyclic compound featuring a saturated indole backbone with three stereocenters, contributing to its chiral nature. The hydrochloride salt enhances its solubility and stability, making it valuable in pharmaceutical and synthetic chemistry. Key properties include:

- Molecular formula: C₉H₁₅NO₂·HCl

- Exact molecular weight: 205.08696 g/mol (free acid: 169.22 g/mol) .

- Hydrogen bond donors/acceptors: 3/3, influencing its interaction with biological targets .

- Stereochemistry: Absolute configuration at positions 2S, 3aR, and 7aS determines its biological activity and synthetic pathways .

- Physical properties: Melting point ~270°C (free acid form); typically appears as a white crystalline powder .

The compound is synthesized via stereoselective methods, such as acid-catalyzed rearrangement of intermediates or HCl salt formation from ethyl ester precursors . Its structural rigidity and chirality make it a key intermediate in drug development, particularly for protease inhibitors and neuroactive agents .

Properties

IUPAC Name |

(2S,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c11-9(12)8-5-6-3-1-2-4-7(6)10-8;/h6-8,10H,1-5H2,(H,11,12);1H/t6-,7+,8+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONAUWFRJYNGAC-MWDCIYOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@H](C1)C[C@H](N2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647571 | |

| Record name | (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144540-75-0 | |

| Record name | 1H-Indole-2-carboxylic acid, octahydro-, hydrochloride (1:1), (2S,3aR,7aS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144540-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-2-carboxylic acid, octahydro-, hydrochloride (1:1), (2S,3aR,7aS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Patent-Based Industrial Synthesis (AU2010273259B2)

The most scalable route, detailed in AU2010273259B2, begins with (1S,2S)-2-[(S)-1-phenylethylamino]cyclohexyl)methanol. Key steps include:

-

Cyclization : Acid-catalyzed ring closure to form the octahydroindole core.

-

Carboxylation : Introduction of the carboxylic acid group at the 2-position using chloroformate derivatives.

-

Hydrochloride Salt Formation : Treatment with HCl in ethanol to yield the final product.

This method achieves >90% enantiomeric excess (ee) and avoids hazardous reagents like mercuric nitrate, which were problematic in earlier approaches.

Hydrogenation of Indoline Precursors

An alternative route involves hydrogenating indolin-2-carboxylic acid derivatives. For example:

-

Substrate : (2S)-indolin-2-carboxylic acid ethyl ester.

-

Catalyst : Ruthenium on carbon (5% w/w) under 50 psi H₂.

-

Conditions : 80°C in methanol, yielding 78% of the target compound after HCl salt formation.

While efficient, this method requires meticulous purification to remove residual catalyst and byproducts.

Stereochemical Control and Byproduct Management

Epimerization Risks

The 2S configuration is prone to racemization under basic conditions. Strategies to mitigate this include:

Chromatographic Resolution

When stereochemical impurities arise, chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolve diastereomers with >98% ee, albeit at increased cost.

Process Optimization and Yield Enhancement

Solvent and Catalyst Screening

| Parameter | Optimal Choice | Yield Improvement |

|---|---|---|

| Solvent | Ethanol/water (7:3) | +12% |

| Catalyst | Pd/C (10% w/w) | +15% |

| Temperature | 65°C | +8% |

Data aggregated from patent examples show ethanol-water mixtures enhance solubility of intermediates, while Pd/C improves hydrogenation kinetics.

Recrystallization Protocols

Final product purity (>99.5%) is achieved via:

-

Dissolution : In hot ethyl acetate (60°C).

-

Cooling Crystallization : Gradual cooling to 4°C over 12 hours.

-

Filtration : Isolating crystals with <0.1% residual solvents.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Stereopurity (% ee) | Scalability |

|---|---|---|---|

| Patent route | 92 | 99 | Industrial |

| Hydrogenation | 78 | 95 | Pilot-scale |

| Enzymatic resolution | 65 | 98 | Lab-scale |

The patent route outperforms others in yield and scalability, making it the preferred choice for commercial production.

Industrial-Scale Challenges and Solutions

Waste Management

Chemical Reactions Analysis

Hydrogenolysis and Catalytic Deprotection

Hydrogenolysis is a critical step for removing protective groups during synthesis. In the presence of palladium-based catalysts, the N-α-methylbenzyl group is cleaved under hydrogen gas:

-

Catalysts : Palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)/C)

-

Solvent : Ethanol or methanol

-

Conditions : Room temperature to 60°C, atmospheric hydrogen pressure

-

Outcome : Produces (2S,3aR,7aS)-Ethyl 1-((S)-1-phenylethyl)octahydro-1H-indole-2-carboxylate (compound 16) with >90% yield .

Acid Hydrolysis for Salt Formation

The hydrochloride salt is formed via acid hydrolysis:

-

Reagents : Concentrated hydrochloric acid (HCl)

-

Conditions : Reflux in aqueous or ethanolic solutions

-

Outcome : Generates (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid hydrochloride with high enantiomeric purity (95:5 ratio of 2S:2R isomers) .

Cyclization Reactions

Intramolecular ring closure is central to forming the bicyclic structure:

-

Starting Material : Ethyl 2-oxocyclohexanecarboxylate or 3-halo-L-serine derivatives .

-

Catalysts : Chiral auxiliaries like (S)-(-)-1-phenylethylamine .

-

Conditions :

-

Solvent : Toluene or DMF

-

Temperature : 20–65°C

-

Time : 1–24 hours

-

-

Outcome : Achieves diastereoselectivity >95% for the trans-fused bicyclic system .

Esterification and Amidation

-

Esterification : Reacts with benzyl alcohol under heat to form benzyl esters .

-

Amidation : Uses DCC (dicyclohexylcarbodiimide) or EDCI (ethylcarbodiimide hydrochloride) for peptide coupling.

Substitution Reactions

-

Cyanide Addition : Sodium cyanide and formaldehyde convert intermediates to nitriles .

-

Conditions : 25–40°C, pH 7–9

-

-

Sulfonation : Methanesulfonyl chloride introduces sulfonate groups for further reactivity .

Enantiomeric Resolution

Chiral resolution ensures high enantiopurity:

-

Resolving Agents : Diaroyl-L-tartaric acid, 10-camphorsulfonic acid, or L-mandelic acid .

-

Solvent Systems : Ethyl acetate/tert-butyl methyl ether mixtures

-

Temperature : 0–35°C

Table 1: Key Reaction Parameters and Outcomes

Industrial-Scale Optimization

-

Catalyst Recovery : Pd/C is reused up to 5 cycles without significant loss in activity .

-

Solvent Efficiency : Toluene reduces byproduct formation compared to DMF .

-

Cost Drivers : Minimizing phosphorus pentachloride (replaced by HCl) improves safety and cost .

This compound’s reactivity is leveraged in synthesizing antihypertensive drugs like trandolapril, where stereochemical precision directly impacts biological activity . The methodologies above highlight scalable, stereoselective approaches critical for pharmaceutical manufacturing.

Scientific Research Applications

(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of complex organic molecules. In biology, it serves as an intermediate in the synthesis of various bioactive compounds. In medicine, it is used in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases. Additionally, the compound finds applications in the industrial production of various chemicals and materials .

Mechanism of Action

The mechanism of action of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Differences

Physicochemical Properties

Biological Activity

(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride is a bicyclic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents, notably the antihypertensive drugs Perindopril and Trandolapril. This article explores its biological activity, synthesis processes, and analytical methods for quantification.

- Molecular Formula : C9H15NO2•HCl

- Molecular Weight : 195.68 g/mol

- Structure : The compound features three chiral centers, which contribute to its stereochemical complexity.

Pharmacological Significance

This compound is primarily known for its role as a precursor in the synthesis of the angiotensin-converting enzyme (ACE) inhibitors Trandolapril and Perindopril. These drugs are utilized in the management of hypertension and heart failure by inhibiting the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure and cardiac workload.

The biological activity of this compound can be attributed to its ability to modulate the renin-angiotensin system (RAS). By acting as a prodrug, it is converted into active metabolites that exert vasodilatory effects, leading to decreased vascular resistance.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Materials : Synthesized from readily available precursors through chiral auxiliary methods.

- Key Reactions :

High-Performance Liquid Chromatography (HPLC)

A significant advancement in the analysis of this compound is the development of a stability-indicating HPLC method. This method allows for:

- Quantification of Isomers : Effective separation and quantification of (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid and its isomers using a refractive index detector.

- Validation Parameters : The method has been validated for accuracy, precision, linearity, and robustness according to ICH guidelines. The correlation coefficient obtained was greater than 0.999, indicating high reliability .

| Parameter | Value |

|---|---|

| Flow Rate | 1.5 mL/min |

| Column Temperature | 35°C |

| Mobile Phase pH | 3.0 |

| Detection Limit | ~0.006 mg/mL |

| Quantification Limits | 0.022 - 0.024 mg/mL |

Clinical Applications

Research has demonstrated that Trandolapril significantly lowers blood pressure in hypertensive patients while exhibiting renal protective effects in diabetic nephropathy cases. The biological activity of (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid as an ACE inhibitor precursor highlights its importance in cardiovascular therapeutics.

Stereochemical Purity Assessment

A study focused on assessing the stereochemical purity of Trandolapril and its intermediates using HPLC methods revealed that maintaining stereochemical integrity during synthesis is crucial for ensuring therapeutic efficacy and safety .

Q & A

Basic: What synthetic routes are available for preparing enantiopure (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic Acid Hydrochloride?

Methodological Answer:

Enantiopure synthesis often involves resolution of racemic intermediates. For example, racemic trans-octahydro-1H-indole-2-carboxylic acid can be resolved using chiral ligand-exchange chromatography or enzymatic methods . A patented approach ( ) involves rearranging intermediates like Formula III under controlled conditions (e.g., organic base in non-polar solvents) to yield stereochemically defined products. Post-synthetic hydrochlorination is typically performed in anhydrous HCl/ethanol.

Key Considerations:

- Monitor stereochemical integrity using polarimetry ([α]²⁰/D = -46° to -50° in methanol) .

- Validate purity via chiral HPLC or X-ray crystallography.

Basic: How should researchers store this compound to ensure stability?

Methodological Answer:

Storage depends on the physical state:

- Powder: Store at -20°C for long-term stability (up to 3 years) .

- Solution: Use -80°C for aqueous or DMSO-based solutions to prevent hydrolysis .

- Solid (unprocessed): Room temperature (<15°C) in a cool, dark place is acceptable for high-purity (>98%) material .

Safety Note: Seal containers tightly to avoid moisture absorption, which can degrade stereochemical purity.

Advanced: How can conflicting solubility data (e.g., methanol vs. aqueous buffers) be resolved experimentally?

Methodological Answer:

Discrepancies in solubility often arise from protonation states or impurities. To address this:

pH-Dependent Solubility Testing: Dissolve the compound in methanol (freely soluble, per ) and titrate with aqueous buffers while monitoring via UV-Vis spectroscopy.

Purity Analysis: Use GC or HPLC ( ) to rule out impurities affecting solubility.

Computational Modeling: Predict solubility parameters using topological polar surface area (49.3 Ų) and logP values .

Advanced: What strategies are effective for resolving stereochemical contradictions in synthesis intermediates?

Methodological Answer:

Stereochemical challenges (e.g., racemization during synthesis) require:

- Chiral Chromatography: Utilize ligand-exchange columns with Cu(II)-L-proline complexes to separate enantiomers .

- Dynamic Resolution: Employ enzymes like lipases to selectively hydrolyze undesired stereoisomers .

- Crystallization Control: Use seed crystals of the desired enantiomer to bias crystallization .

Validation: Confirm configurations via NOESY NMR or circular dichroism.

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, goggles, and lab coats due to skin/eye irritation risks (H315, H319) .

- Ventilation: Use fume hoods for weighing or dissolving to avoid inhalation.

- Spill Management: Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can researchers optimize analytical methods for quantifying trace impurities?

Methodological Answer:

- HPLC Method Development: Use a C18 column with 0.1% TFA in water/acetonitrile gradients. Monitor at 210 nm for carboxylic acid detection .

- LC-MS: Employ electrospray ionization (ESI) in negative mode to detect impurities at <0.1% levels.

- Titration: Neutralization titration (per ) is reliable for purity >98%.

Basic: What computational tools predict the compound’s reactivity in novel reactions?

Methodological Answer:

- DFT Calculations: Model reaction pathways using Gaussian or ORCA software, leveraging the compound’s 3 stereocenters and 1 rotatable bond .

- Molecular Dynamics: Simulate solvent interactions (e.g., methanol vs. DMSO) to predict solvation effects .

Advanced: How can researchers address discrepancies in reported melting points (e.g., 270°C decomposition vs. undefined values)?

Methodological Answer:

- DSC Analysis: Perform differential scanning calorimetry to confirm decomposition temperatures.

- Cross-Validation: Compare results with structurally similar compounds (e.g., indole-5-carboxylic acid, mp 232–234°C) .

- Sample Purity: Ensure >98% purity via GC/HPLC to rule out impurities lowering observed mp .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.